2-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide - 1286728-92-4

2-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide

Catalog Number: EVT-3136268
CAS Number: 1286728-92-4
Molecular Formula: C20H20N4OS
Molecular Weight: 364.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556)

    Compound Description: PF-03716556 is a novel, potent, and selective acid pump antagonist. It exhibited a 3-fold greater inhibitory activity than revaprazan, another acid pump antagonist, in ion-tight assays. PF-03716556 showed no species differences in its inhibitory activity and displayed a highly selective profile. []

    Relevance: This compound shares the core imidazo[1,2-a]pyridine scaffold with 2-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide, differing in the substituents at the 2, 3, 6, and 8 positions. Both compounds target biological systems related to gastric acid secretion. []

1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438)

    Compound Description: TAK-438 is a novel and potent potassium-competitive acid blocker (P-CAB). It inhibits gastric H+,K+-ATPase activity with greater potency and longer duration than lansoprazole, a commonly used proton pump inhibitor (PPI). [, , ]

(8-Benzyloxy-2-methyl-imidazo(1,2-a)pyridin-3-yl)acetonitrile (SCH28080)

    Compound Description: SCH28080 is a prototype potassium-competitive acid blocker (P-CAB) with a weaker inhibitory activity compared to TAK-438, particularly at neutral pH. [, , ]

    Relevance: Similar to TAK-438, SCH28080 is structurally distinct from 2-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide, but shares a common therapeutic target pathway related to gastric acid secretion. The comparison of these compounds highlights the ongoing development of P-CABs for acid-related diseases. [, , ]

N-(5-(2-(2,2-dimethylpyrrolidin-1-yl)ethylcarbamoyl)-2-methylpyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide

    Compound Description: This compound is a selective PDGFR inhibitor being investigated as a potential treatment for pulmonary arterial hypertension (PAH). It exhibits an IC50 value of 3 nM in a cellular proliferation assay. []

    Relevance: While this compound is structurally different from 2-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide, its mention highlights the therapeutic potential of targeting specific kinases for treating diseases like PAH. It showcases the diversity of therapeutic targets addressed by heterocyclic compounds. []

N-(5-(2-(2,6-cis-dimethylpiperidin-1-yl)ethylcarbamoyl)-2-fluorophenyl)-7-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine-3-carboxamide

    Compound Description: This compound is another selective PDGFR inhibitor under investigation for the treatment of pulmonary arterial hypertension (PAH). It displays an IC50 value of 45 nM in a cellular proliferation assay. []

    Relevance: This compound shares the core imidazo[1,2-a]pyridine scaffold with 2-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide, albeit with different substituents. Although targeting a different therapeutic area (PAH), it emphasizes the versatility of the imidazo[1,2-a]pyridine motif in drug development. []

(S)-N-(8-((4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (10)

    Compound Description: Compound 10 is a potent inverse agonist of retinoic-acid-related orphan receptor γt (RORγt), a key transcription factor involved in pro-inflammatory Th17 cytokine production. It exhibits good pharmacological potencies in biochemical and cell-based assays and has favorable physicochemical properties. []

    Relevance: This compound shares the imidazo[1,2-a]pyridine core with 2-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide, demonstrating the applicability of this scaffold in targeting different biological pathways and therapeutic areas. []

(S)-N-(8-((4-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (33)

    Compound Description: Compound 33 is another potent RORγt inverse agonist with similar properties to compound 10. It showcases the potential of replacing the terminal cyclopentylamide metabolic soft spot with five-membered heterocycles in drug design. []

    Relevance: This compound shares the imidazo[1,2-a]pyridine core and a similar substitution pattern with 2-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide. Its development highlights the exploration of structural modifications within the imidazo[1,2-a]pyridine class for optimizing pharmacological properties. []

Sodium (R)-2-[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methylsulfinyl-1H-benzimidazol (E3710)

    Compound Description: E3710 is a novel proton pump inhibitor (PPI) that demonstrates a long-lasting inhibitory effect on gastric acid secretion. It shows greater potency and longer duration of action compared to esomeprazole, another commonly used PPI. []

    Relevance: Although structurally different from 2-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide, E3710 highlights the continuous development of new PPI drugs for treating acid-related diseases. The comparison emphasizes the ongoing research in identifying alternative chemical structures with improved therapeutic profiles. []

3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide

    Compound Description: This compound serves as a structural basis for the design of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a potential anti-inflammatory agent. []

    Relevance: While structurally distinct from the target compound, the mentioned compound highlights the exploration of various heterocyclic systems, in this case, thienopyridines, for their potential anti-inflammatory activities. It suggests a broader interest in heterocyclic compounds for medicinal chemistry applications. []

Properties

CAS Number

1286728-92-4

Product Name

2-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide

IUPAC Name

2-methyl-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide

Molecular Formula

C20H20N4OS

Molecular Weight

364.47

InChI

InChI=1S/C20H20N4OS/c1-15-19(24-11-4-3-9-18(24)21-15)20(25)23(14-17-8-6-12-26-17)13-16-7-5-10-22(16)2/h3-12H,13-14H2,1-2H3

InChI Key

OFOSRXYKCQYZAB-UHFFFAOYSA-N

SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N(CC3=CC=CN3C)CC4=CC=CS4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.